ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
Description
Ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is a benzoate ester derivative featuring a pyrazole core substituted at the 3-position with a 4-ethoxy-2-hydroxyphenyl group and at the 4-position with an oxybenzoate moiety. Its molecular formula is C₁₉H₁₈N₂O₅, with a molecular weight of 354.36 g/mol.
Key structural features influencing its properties include:
- Ethoxy group: Enhances lipophilicity compared to methoxy analogs.
- Hydroxyl group: Facilitates hydrogen bonding, improving solubility and target interaction.
- Pyrazole ring: A heterocyclic core known for metabolic stability and diverse bioactivity.
Synthetic routes for related compounds often involve coupling reactions between phenolic esters and substituted pyrazoles under basic conditions, as seen in similar benzoate derivatives .
Properties
IUPAC Name |
ethyl 4-[[5-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-25-15-9-10-16(17(23)11-15)19-18(12-21-22-19)27-14-7-5-13(6-8-14)20(24)26-4-2/h5-12,23H,3-4H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVZYBYJDQFBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The hydroxy and ethoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, the ethoxy group can be added via an ethylation reaction using ethyl iodide in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate with structurally related compounds from published studies:
Key Observations:
Heterocyclic Core : The target compound’s pyrazole contrasts with pyridazine (I-6230) and isoxazole (I-6273), which may alter electron distribution and binding affinity. Pyridazine’s electron-deficient nature could enhance interactions with cationic targets, whereas pyrazole’s aromaticity improves stability .
Linker Groups: The target uses an oxy linker, while I-6230 and I-6273 employ amino linkers.
Fluorination : Compound 39 incorporates a tetrafluoropropyl chain, increasing hydrophobicity and metabolic resistance compared to the target’s ethoxy group .
Polar Modifications : The hydrazinyl-oxoethoxy group in the analog from introduces additional hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .
Electronic and Physicochemical Properties
For example:
- The ethoxy group in the target compound may create a less polarized ESP surface than fluorinated chains in Compound 39, affecting dipole-dipole interactions.
- Pyrazole’s ELF topology might show stronger electron delocalization than isoxazole, influencing aromatic stacking .
Biological Activity
Ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is a synthetic organic compound belonging to the pyrazole class, notable for its complex structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure consists of a benzoate ester linked to a pyrazole ring, which is further substituted with an ethoxy group and a hydroxyphenyl group. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
- Substitution Reactions : Electrophilic aromatic substitution introduces the hydroxy and ethoxy groups.
- Esterification : The final step involves esterification of the benzoic acid derivative with ethanol, often using sulfuric acid as a catalyst.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : The compound can scavenge free radicals, reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antimicrobial Activity : A study demonstrated that similar pyrazole derivatives exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were notably low, indicating strong antimicrobial potential .
- Antioxidant Evaluation : In vitro assays showed that compounds with similar structures effectively reduce oxidative damage in cellular models, suggesting that this compound could also possess these properties.
- Anti-inflammatory Mechanisms : Research indicates that compounds with structural similarities can modulate inflammatory pathways by inhibiting key enzymes involved in prostaglandin synthesis.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, this compound may reduce the production of pro-inflammatory mediators.
- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons to free radicals, thus neutralizing them.
Q & A
Q. What are the optimal synthetic routes for ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation or coupling reactions. A common approach involves refluxing substituted benzaldehyde derivatives (e.g., 4-ethoxy-2-hydroxybenzaldehyde) with hydrazine or triazole precursors in ethanol, catalyzed by glacial acetic acid (4–6 hours, 65–80°C). For example, substituting benzaldehydes with electron-donating groups (e.g., methoxy, hydroxy) can enhance reactivity. Post-reaction, solvent removal under reduced pressure and recrystallization (methanol or ethanol) improve purity. Yields >80% are achievable with stoichiometric control and dropwise addition of reactants .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1720 cm⁻¹, pyrazole N-H at ~3400 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
- X-ray Crystallography : Provides definitive proof of molecular geometry, including dihedral angles between the pyrazole and benzoate rings .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., broth microdilution for MIC determination against S. aureus or E. coli). Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293). For anti-inflammatory potential, measure COX-2 inhibition using ELISA. Always include positive controls (e.g., ciprofloxacin for antimicrobials, aspirin for COX-2) .
Advanced Research Questions
Q. How can contradictions between reported bioactivity and cytotoxicity data be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Use identical cell lines/passage numbers.
- Control solvent concentrations (e.g., DMSO ≤0.1%).
- Validate results via orthogonal assays (e.g., apoptosis assays if cytotoxicity is observed in MTT). Recent studies suggest hydroxyl group positioning on the phenyl ring influences selectivity—modify substituents to reduce off-target effects .
Q. What mechanistic insights explain the cyclization steps during synthesis?
- Methodological Answer : Cyclization typically proceeds via nucleophilic attack of hydrazine on carbonyl carbons, forming the pyrazole core. Density Functional Theory (DFT) studies indicate that electron-withdrawing groups on benzaldehyde accelerate this step by polarizing the carbonyl bond. In situ IR can monitor intermediate formation (e.g., hydrazone before cyclization) .
Q. How should researchers address discrepancies in spectroscopic data interpretation?
- Methodological Answer : Conflicting NMR/IR peaks may stem from tautomerism (e.g., pyrazole vs. pyrazoline forms) or solvent artifacts. Use deuterated solvents for NMR and compare data with computed spectra (GIAO method). For crystal structures, check for disorder or solvent occupancy in the unit cell .
Q. What strategies guide the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the ethoxy group with halogens (e.g., Cl, F) to enhance lipophilicity.
- Side Chain Variations : Introduce sulfonyl or acyl groups on the pyrazole nitrogen to modulate solubility.
- Bioisosteres : Substitute the benzoate ester with amides to improve metabolic stability. SAR data from analogous compounds show that 4-fluoro substitution increases antimicrobial potency by 2–4 fold .
Q. Which computational methods predict binding interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against enzymes like DNA gyrase or COX-2 identifies key interactions (e.g., hydrogen bonds with pyrazole N-H). MD simulations (AMBER) assess binding stability over 100 ns. QSAR models using Hammett constants (σ) or logP values correlate substituent effects with activity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; analyze via HPLC. The ester group is prone to hydrolysis at pH >10.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in anhydrous DMSO to prevent ester degradation .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Solvent Volume : Reduce ethanol usage via microwave-assisted synthesis (30% less solvent, 20% faster).
- Purification : Replace column chromatography with recrystallization in mixed solvents (e.g., ethyl acetate/hexane).
- Byproducts : Optimize stoichiometry to minimize triazole byproducts detected in scaled reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
